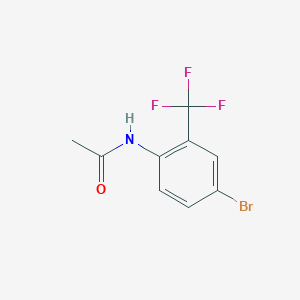
4'-Bromo-2'-(trifluoromethyl)acetanilide
Overview
Description
4’-Bromo-2’-(trifluoromethyl)acetanilide is a chemical compound with the molecular formula C9H7BrF3NO . It has a molecular weight of 282.06 g/mol . The compound is also known by other names such as N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide .
Molecular Structure Analysis
The InChI string for 4’-Bromo-2’-(trifluoromethyl)acetanilide isInChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) . The Canonical SMILES is CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F . Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.06 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 29.1 Ų . The exact mass and monoisotopic mass are both 280.96631 g/mol .Scientific Research Applications
Metabolic Studies
- Urinary Metabolite Identification : The compound 4'-Bromo-2'-(trifluoromethyl)acetanilide, when studied in rats, shows significant metabolism. The major urinary metabolite identified was 2-amino-5-bromophenylsulphate, with several metabolites modifying the N-acetyl moiety also being detected (Scarfe et al., 2002).
Antimicrobial Activity
- Synthesis for Antimicrobial Use : 4'-Bromo-2'-(trifluoromethyl)acetanilide is used in synthesizing various antimicrobial compounds. Studies show its efficacy against bacteria like Escherichia coli and Bacillus subtilis (Bhagat, Deshmukh, & Kuberkar, 2012).
Analytical Chemistry
- Chromatographic Determination : This compound is utilized in chromatographic methods for the determination of bromide in various samples. It has been applied in analyzing natural and seawater, pharmaceutical formulations, and blood (Verma et al., 1988).
Synthesis of Heterocyclic Compounds
- Heterocyclic Scaffolds Synthesis : It's used in creating novel heterocyclic scaffolds with antimicrobial properties. The synthesis involves reaction with various alpha-halogenated reagents, leading to promising anti-oxidant activities (Abdel‐Latif et al., 2018).
Environmental Chemistry
- Green Chemistry Applications : In the pursuit of environmentally friendly chemical processes, 4'-Bromo-2'-(trifluoromethyl)acetanilide is used in green chemistry experiments. It aids in teaching the principles of green chemistry and sustainable laboratory practices (Biswas & Mukherjee, 2017).
Safety and Hazards
properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOVPNJSJCCCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378447 | |
| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2'-(trifluoromethyl)acetanilide | |
CAS RN |
29124-62-7 | |
| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

